N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methoxybenzamide
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Overview
Description
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methoxybenzamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a chlorophenyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the oxadiazole ring.
Attachment of the methoxybenzamide moiety: This can be done through an amidation reaction where the oxadiazole derivative is reacted with 3-methoxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form a dihydro-oxadiazole derivative.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Formation of 3-methoxybenzoic acid or 3-methoxybenzaldehyde.
Reduction: Formation of dihydro-oxadiazole derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The oxadiazole ring and chlorophenyl group play crucial roles in binding to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methoxybenzamide
- N-(1-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methoxybenzamide
Uniqueness
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3-methoxybenzamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and binding affinity in biological systems, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-11(20-17(23)12-6-5-7-13(10-12)24-2)18-21-16(22-25-18)14-8-3-4-9-15(14)19/h3-11H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHBJYYXTOADCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2Cl)NC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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